REACTION_CXSMILES
|
N1C=CC=[CH:3][C:2]=1C(O)=O.C([O-])([O-])=O.[Cs+].[Cs+].C([C:18]([CH2:25][CH3:26])([C:22]([O-:24])=[O:23])[C:19]([O-:21])=[O:20])C.[F:27][C:28]1[CH:29]=[C:30](I)C=C[CH:33]=1.[NH4+].[Cl-].O1CCO[CH2:39][CH2:38]1>[Cu]I>[F:27][C:28]1[CH:33]=[C:25]([CH:18]([C:22]([O:24][CH2:38][CH3:39])=[O:23])[C:19]([O:21][CH2:2][CH3:3])=[O:20])[CH:26]=[CH:30][CH:29]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
7.05 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)I
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
739 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Name
|
Cs2CO3
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
copper (I) iodide
|
Quantity
|
571 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow suspension was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
re-filled with argon (3 times)
|
Type
|
ADDITION
|
Details
|
To the mixture was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The organic phase was washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |